molecular formula C16H12O5 B13387429 Demethyleucomine

Demethyleucomine

Cat. No.: B13387429
M. Wt: 284.26 g/mol
InChI Key: PKCWSPYCHMNVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Demethyleucomine is an organic compound with significant importance in various scientific fields It is known for its unique chemical properties and potential applications in chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Demethyleucomine typically involves the catalytic hydrogenation of its precursor compounds. One common method is the catalytic hydrogenation of N,N-dimethyldodecylamide over a nickel-based catalyst, such as Ni/γ-Al₂O₃.

Industrial Production Methods: Industrial production of this compound often employs similar catalytic hydrogenation techniques. The process is optimized to ensure high conversion rates and selectivity, with careful control of reaction conditions such as temperature, pressure, and catalyst composition. The use of advanced catalysts and reaction conditions helps in achieving efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: Demethyleucomine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different amine derivatives.

    Substitution: this compound can participate in substitution reactions, where its functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and oxidizing agents. For example, the reaction with hydrochloric acid forms dimethylamine hydrochloride, an odorless white solid . The conditions for these reactions vary depending on the desired product and include factors such as temperature, pressure, and the presence of catalysts.

Major Products Formed: The major products formed from the reactions of this compound include various amine derivatives, oxides, and substituted compounds. These products have significant applications in different fields, including pharmaceuticals and industrial chemistry .

Scientific Research Applications

Demethyleucomine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Demethyleucomine involves its interaction with specific molecular targets and pathways. It acts as a nucleophile due to the presence of an unshared pair of electrons on the nitrogen atom, allowing it to react with various substrates. The molecular targets and pathways involved in its action depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds: Demethyleucomine is similar to other amine compounds, such as:

Uniqueness: What sets this compound apart from these similar compounds is its specific structure and reactivity, which make it suitable for unique applications in different fields. Its ability to undergo various chemical reactions and form diverse products highlights its versatility and importance in scientific research and industrial applications .

Properties

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

5,7-dihydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one

InChI

InChI=1S/C16H12O5/c17-11-3-1-9(2-4-11)5-10-8-21-14-7-12(18)6-13(19)15(14)16(10)20/h1-7,17-19H,8H2

InChI Key

PKCWSPYCHMNVKB-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=C(C=C2)O)C(=O)C3=C(C=C(C=C3O1)O)O

Origin of Product

United States

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